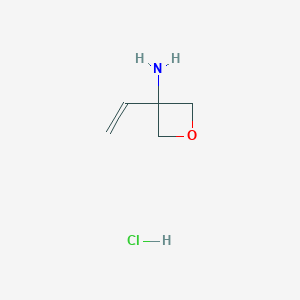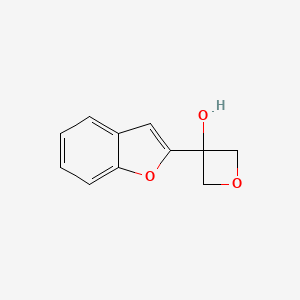
3-Butyloxetan-3-ol
Vue d'ensemble
Description
3-Butyloxetan-3-ol: is an organic compound with the molecular formula C₇H₁₄O₂ . It features a four-membered oxetane ring with a hydroxyl group and a butyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Butyloxetan-3-ol can be synthesized through several methods. One common approach involves the ring-opening of epoxides with carboxylic acids, followed by cyclization. For instance, the reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide can yield oxetan-3-ol derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of phase-transfer catalysts and controlled reaction environments to minimize by-products and enhance regioselectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Butyloxetan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of butyloxetanone or butyloxetanal.
Reduction: Formation of butyloxetane.
Substitution: Formation of various substituted oxetane derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-Butyloxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying ring-opening reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with unique structural motifs.
Industry: Utilized in the production of polymers and materials with specific properties, such as increased stability and reactivity
Mécanisme D'action
The mechanism of action of 3-Butyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The oxetane ring’s strained structure makes it prone to ring-opening reactions, which can lead to the formation of reactive intermediates that participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Oxetan-3-ol: Similar structure but lacks the butyl substituent.
3-Methyloxetane: Contains a methyl group instead of a butyl group.
3,3-Dimethyloxetane: Features two methyl groups on the oxetane ring.
Uniqueness: 3-Butyloxetan-3-ol is unique due to its butyl substituent, which imparts different physicochemical properties compared to other oxetane derivatives.
Propriétés
IUPAC Name |
3-butyloxetan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-7(8)5-9-6-7/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRBHSNHUMLSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(COC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9aS)-2,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazin-1-one;dihydrochloride](/img/structure/B8220448.png)


![Ethyl (R)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B8220459.png)
![(4-Chlorobicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B8220471.png)
![1-[4-(1-Bicyclo[1.1.1]pentanyl)phenyl]ethanone](/img/structure/B8220479.png)
![1-(Bromomethyl)-3-phenylbicyclo[1.1.1]pentane](/img/structure/B8220480.png)
![3-O-ethyl 1-O-methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B8220484.png)
![3-(3,4-Dimethoxybenzoyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8220486.png)
![(3-Acetyl-1-bicyclo[1.1.1]pentanyl) acetate](/img/structure/B8220495.png)


![4-[[3-(Aminomethyl)oxetan-3-yl]amino]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B8220524.png)
![2-(tert-Butylsulfonyl)-6-tosyl-2,6-diazaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B8220525.png)
